molecular formula C22H26N4O6 B6544735 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946220-55-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544735
CAS No.: 946220-55-9
M. Wt: 442.5 g/mol
InChI Key: WRZKXMXYTCMVKI-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1- and 6-positions) groups.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-13-11-24-20-18(19(13)32-5)21(28)26(22(29)25(20)2)12-17(27)23-9-8-14-6-7-15(30-3)16(10-14)31-4/h6-7,10-11H,8-9,12H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZKXMXYTCMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4O4C_{20}H_{24}N_4O_4, and its molecular weight is approximately 384.43 g/mol. The key structural components include:

  • Dimethoxyphenyl group : Known for enhancing lipophilicity and biological interactions.
  • Pyrido[2,3-d]pyrimidine core : Associated with various pharmacological activities including anticancer and antimicrobial effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : The compound showed promising results in inhibiting the growth of breast cancer cells with an IC50 value indicating effective cytotoxicity. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the dimethoxy group can enhance antibacterial potency.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : The pyrimidine-like structure may interfere with nucleic acid synthesis in rapidly dividing cells.
  • Modulation of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

  • Study on MDA-MB-231 Cells : A comprehensive evaluation demonstrated that the compound led to a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 27.6 µM for the most active derivative .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited broad-spectrum activity against various pathogens. Compounds with electron-withdrawing groups showed enhanced efficacy compared to their analogs lacking such modifications .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
AnticancerMDA-MB-23127.6
AntibacterialE. coli15.0
AntibacterialS. aureus20.5

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrido[2,3-d]pyrimidine core is compared to analogous heterocyclic systems:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrido[2,3-d]pyrimidine 5-methoxy, 1,6-dimethyl, 2,4-dioxo, N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide Not explicitly provided High potential for aromatic stacking due to fused rings; polar acetamide linker.
Pyrido[2,3-d]pyrimidine 6-ethyl (vs. methyl in target), 5-methoxy, 1-methyl, 2,4-dioxo ~399 (estimated) Increased lipophilicity from ethyl group; may alter pharmacokinetics.
Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl, 4-oxo, sulfanyl group 578.73 (ZINC2394604) Sulfur-containing core enhances metabolic stability; altered electronic density.
Tetrahydro-pyrido-thieno-pyrimidine Tetrahydro ring, acetylated amine, phenyl group 369.44 Reduced aromaticity improves solubility; conformational flexibility.
Pyrazolo[3,4-d]pyrimidine Fluorinated chromen-4-one, trifluoromethoxy group 571.20 (M++1) Fluorine atoms increase lipophilicity and binding affinity to hydrophobic pockets.

Substituent Effects on Bioactivity

  • Methoxy Groups : Present in the target compound and , methoxy substituents enhance solubility but may reduce membrane permeability.
  • Ethyl vs.
  • Sulfanyl Linkage () : The thioether in may improve resistance to oxidative metabolism compared to oxygen-based linkers .
  • Fluorinated Groups () : Fluorine and trifluoromethoxy substituents enhance bioavailability and target selectivity in kinase inhibitors .

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